molecular formula C10H10N2O B13819995 2H-Azirine-2-carboxamide, 3-p-tolyl- CAS No. 28883-95-6

2H-Azirine-2-carboxamide, 3-p-tolyl-

Cat. No.: B13819995
CAS No.: 28883-95-6
M. Wt: 174.20 g/mol
InChI Key: NCTSBSGNXVYAPU-UHFFFAOYSA-N
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Description

2H-Azirine-2-carboxamide, 3-p-tolyl-: is a heterocyclic compound featuring a three-membered ring with one nitrogen atom. This compound is part of the azirine family, known for their high ring strain and significant reactivity. The presence of the p-tolyl group (a benzene ring substituted with a methyl group) enhances its chemical properties, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Azirine-2-carboxamide, 3-p-tolyl- typically involves the isomerization of 5-chloroisoxazoles to azirine-2-carbonyl chlorides, followed by hydrolysis . This method is catalyzed by iron(II) chloride (FeCl2) and provides high yields of the desired product. The reaction conditions are mild, making it an efficient and practical approach for laboratory synthesis.

Industrial Production Methods: While specific industrial production methods for 2H-Azirine-2-carboxamide, 3-p-tolyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the process.

Chemical Reactions Analysis

Types of Reactions: 2H-Azirine-2-carboxamide, 3-p-tolyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can convert the azirine ring to aziridine derivatives.

    Substitution: The azirine ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxazoles.

    Reduction: Aziridine derivatives.

    Substitution: Products of nucleophilic addition, such as thiol adducts.

Scientific Research Applications

2H-Azirine-2-carboxamide, 3-p-tolyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Azirine-2-carboxamide, 3-p-tolyl- involves its high reactivity due to the strained three-membered ring. The azirine ring acts as a Michael acceptor, capable of covalently binding to nucleophilic sites such as cysteine or lysine residues in proteins . This interaction can disrupt normal protein function, leading to various biological effects.

Comparison with Similar Compounds

    2H-Azirine-2-carboxylic acid: Another member of the azirine family, known for its antimicrobial properties.

    3-Phenyl-2H-azirine-2-carboxamide: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness: 2H-Azirine-2-carboxamide, 3-p-tolyl- is unique due to the presence of the p-tolyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound for developing new synthetic methods and exploring biological applications .

Properties

CAS No.

28883-95-6

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-(4-methylphenyl)-2H-azirine-2-carboxamide

InChI

InChI=1S/C10H10N2O/c1-6-2-4-7(5-3-6)8-9(12-8)10(11)13/h2-5,9H,1H3,(H2,11,13)

InChI Key

NCTSBSGNXVYAPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC2C(=O)N

Origin of Product

United States

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